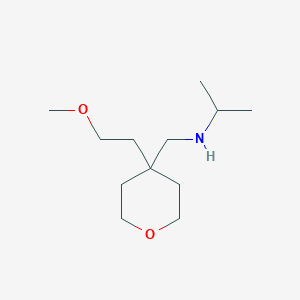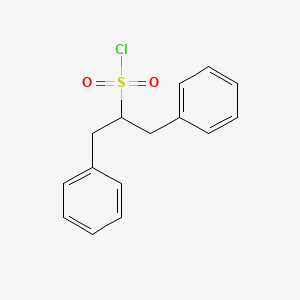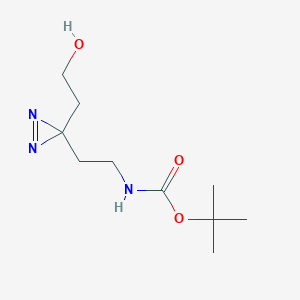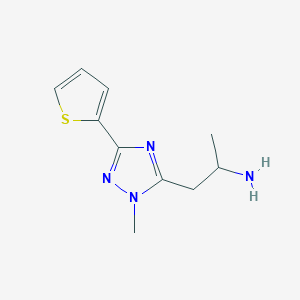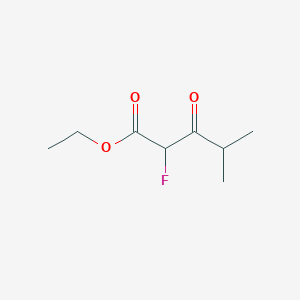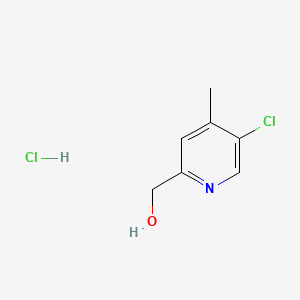
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the fifth position, a methyl group at the fourth position, and a methanol group at the second position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a methanol group. One common method includes:
Chlorination: 4-methylpyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the fifth position.
Methanol Introduction: The chlorinated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the second position.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methylpyridin-2-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridin-2-yl)methanol.
Substitution: 5-Amino-4-methylpyridin-2-yl)methanol or 5-Mercapto-4-methylpyridin-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridin-2-yl)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methylpyridin-4-yl)methanol: The positions of the chloro and methyl groups are reversed, leading to distinct properties.
5-Chloro-4-methylpyridin-2-yl)ethanol: Contains an ethanol group instead of a methanol group, affecting its solubility and reactivity.
Uniqueness
(5-Chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methanol group provides opportunities for further functionalization.
Eigenschaften
Molekularformel |
C7H9Cl2NO |
|---|---|
Molekulargewicht |
194.06 g/mol |
IUPAC-Name |
(5-chloro-4-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-6(4-10)9-3-7(5)8;/h2-3,10H,4H2,1H3;1H |
InChI-Schlüssel |
UECLLRBQHYKDAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1Cl)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


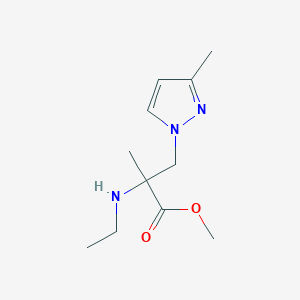
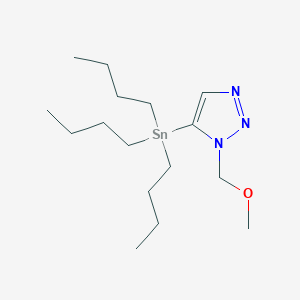

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


